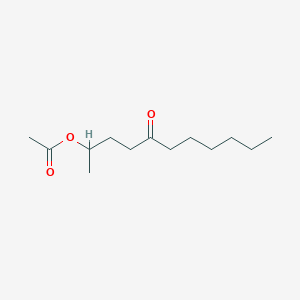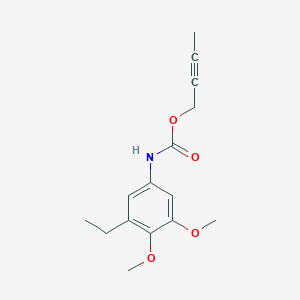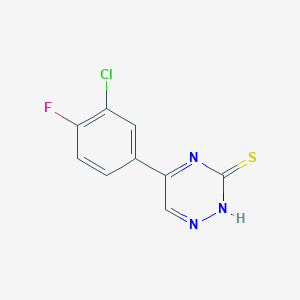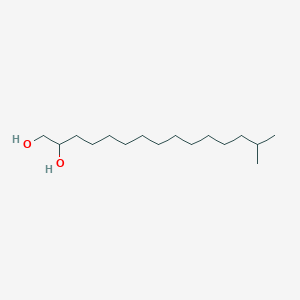
14-Methylpentadecane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Methylpentadecane-1,2-diol is an organic compound with the molecular formula C16H34O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is notable for its structural uniqueness, featuring a methyl group at the 14th position of a pentadecane chain, with hydroxyl groups at the 1st and 2nd positions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadecane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate, which results in the formation of vicinal diols . Another approach involves the oxidation of terminal alkenes to epoxides, followed by hydrolysis under alkaline conditions to yield the desired diol .
Industrial Production Methods: Industrial production of 1,2-diols, including this compound, often employs large-scale oxidation reactions. These processes are designed to be efficient and environmentally friendly, avoiding the use of toxic or corrosive chemicals and minimizing waste .
化学反应分析
Types of Reactions: 14-Methylpentadecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like lead tetraacetate or periodic acid are commonly used for the oxidative cleavage of diols.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
14-Methylpentadecane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 14-Methylpentadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The oxidative cleavage of the diol can lead to the formation of reactive intermediates that further interact with biological molecules .
相似化合物的比较
1,2-Pentadecanediol: Similar in structure but lacks the methyl group at the 14th position.
1,2-Hexadecanediol: Similar but with a longer carbon chain.
1,2-Octadecanediol: Similar but with an even longer carbon chain.
Uniqueness: 14-Methylpentadecane-1,2-diol is unique due to the presence of the methyl group at the 14th position, which can influence its physical and chemical properties, making it distinct from other diols .
属性
CAS 编号 |
85756-65-6 |
|---|---|
分子式 |
C16H34O2 |
分子量 |
258.44 g/mol |
IUPAC 名称 |
14-methylpentadecane-1,2-diol |
InChI |
InChI=1S/C16H34O2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17/h15-18H,3-14H2,1-2H3 |
InChI 键 |
GQFAXQVGFKGPKR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


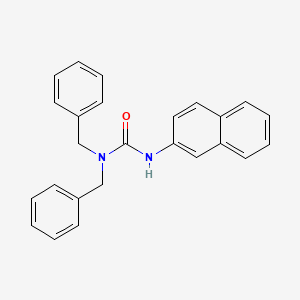
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)

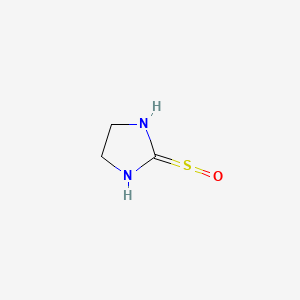
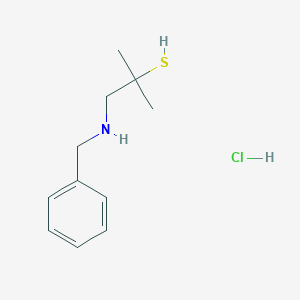
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
